![molecular formula C17H21N3O2 B256179 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B256179.png)
1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine, also known as DMI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine is complex and not fully understood. However, it is believed that 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine exerts its effects by modulating the activity of certain receptors and enzymes in the body. For example, 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine has been shown to bind to the dopamine D2 receptor, which plays a critical role in mood regulation and cognitive function. By binding to this receptor, 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine can modulate the activity of dopamine and serotonin, leading to changes in mood and behavior.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine are diverse and depend on the specific application and dosage used. In general, 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine has been shown to modulate the activity of various neurotransmitters, such as dopamine and serotonin, leading to changes in mood and behavior. Additionally, 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine has been shown to modulate the activity of immune cells, such as T-cells and macrophages, leading to changes in the immune response. Finally, 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of novel anticancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine in lab experiments is its ability to modulate the activity of various receptors and enzymes in the body, making it a versatile tool for studying the effects of these molecules on biological systems. Additionally, 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine is relatively easy to synthesize and has a long shelf-life, making it readily available for use in lab experiments.
However, there are also some limitations associated with the use of 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine in lab experiments. For example, the mechanism of action of 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine is complex and not fully understood, which can make it difficult to interpret experimental results. Additionally, the effects of 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine can vary depending on the specific application and dosage used, which can make it challenging to compare results across different studies.
Zukünftige Richtungen
There are many potential future directions for research on 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine. One area of interest is the development of novel anticancer agents based on the structure of 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine. Additionally, further research is needed to fully understand the mechanism of action of 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine and its effects on various receptors and enzymes in the body. Finally, there is a need for more studies on the safety and efficacy of 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine in humans, particularly in the context of its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine involves the reaction of 3,4-dimethylphenyl isocyanate with 3-amino-4-methylpiperazine in the presence of a solvent such as tetrahydrofuran or dichloromethane. The reaction is carried out under controlled temperature and pressure conditions to yield 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which play a crucial role in mood regulation and cognitive function.
In immunology, 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine has been investigated for its ability to modulate the activity of immune cells, such as T-cells and macrophages, which play a critical role in the immune response. In cancer research, 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of novel anticancer agents.
Eigenschaften
Produktname |
1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine |
---|---|
Molekularformel |
C17H21N3O2 |
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H21N3O2/c1-12-4-5-14(10-13(12)2)16-11-15(18-22-16)17(21)20-8-6-19(3)7-9-20/h4-5,10-11H,6-9H2,1-3H3 |
InChI-Schlüssel |
KFFYAIRMUHTEME-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.